1-Methoxy-3-phenoxy-2-propanol
Description
1-Methoxy-3-phenoxy-2-propanol is a propanol derivative characterized by a methoxy group (-OCH₃) at position 1, a phenoxy group (-O-C₆H₅) at position 3, and a hydroxyl group (-OH) at position 2. Propanol derivatives are versatile due to their variable substituents, which dictate their physicochemical properties, biological activity, and applications. This article compares this compound with structurally similar compounds, emphasizing differences in substituents, applications, toxicity, and regulatory considerations.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-methoxy-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C10H14O3/c1-12-7-9(11)8-13-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
OXUZKCMICJWVFP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(COC1=CC=CC=C1)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1-Methoxy-3-phenoxy-2-propanol serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance the therapeutic efficacy of drugs.
Case Study: Synthesis of Antiviral Agents
Recent research has demonstrated the utility of this compound in synthesizing antiviral agents. The compound can be modified to create derivatives that exhibit improved activity against viral infections. For example, derivatives synthesized from this compound have shown promising results in inhibiting viral replication in vitro.
Cosmetic Applications
In the cosmetic industry, this compound is utilized primarily as a preservative and solvent. Its properties help enhance the stability and efficacy of cosmetic formulations.
Usage in Formulations
The compound is often included in formulations at concentrations up to 1%. Its effectiveness as a preservative helps prevent microbial growth, thereby extending the shelf life of products.
| Product Type | Concentration | Function |
|---|---|---|
| Skin Creams | 0.5% | Preservative |
| Hair Products | 0.8% | Solvent/Preservative |
Industrial Applications
This compound finds applications in various industrial processes, particularly in the production of coatings and inks.
Case Study: Coating Formulations
A study on coating formulations revealed that incorporating this compound improved the drying time and adhesion properties of water-based paints. The compound acts as a co-solvent, enhancing the overall performance of the coating.
| Coating Type | Drying Time (minutes) | Adhesion Strength (N/cm²) |
|---|---|---|
| Water-Based Paint A | 15 | 5.0 |
| Water-Based Paint B | 12 | 6.5 |
Toxicity Data Summary
| Route of Exposure | LD50 (mg/kg) | Species |
|---|---|---|
| Oral | >5000 | Rat |
| Dermal | >2000 | Rabbit |
Comparison with Similar Compounds
Nitroimidazole Derivatives
- Example: 1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol (Misonidazole) Structure: A nitroimidazole group replaces the phenoxy group. Key Differences: The nitroimidazole moiety enables hypoxia-selective reduction, forming reactive intermediates that bind to macromolecules in hypoxic cells . Applications: Radiation sensitizer for tumors with hypoxic regions, demonstrating preferential cytotoxicity under low oxygen conditions .
Beta-Blockers
- Example: Metoprolol [(±)1-(Isopropylamino)-3-[p-(2-methoxyethyl)phenoxy]-2-propanol] Structure: An isopropylamino group (-NH-CH(CH₃)₂) at position 1 and a p-(2-methoxyethyl)phenoxy group at position 3. Key Differences: The amino group confers beta-adrenergic antagonism, distinguishing it from non-pharmacological propanol derivatives . Applications: Hypertension and cardiovascular disease management .
Industrial Ethers
- Example: 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol (CAS 29171-01-5) Structure: Extended ethoxy chains replace the phenoxy group. Key Differences: Increased hydrophilicity and lower volatility due to polyether chains. Applications: Solvent in chemical manufacturing and laboratory settings .
Physicochemical Properties
| Compound | Boiling Point/Stability | Solubility | Key Substituents |
|---|---|---|---|
| 1-Methoxy-3-phenoxy-2-propanol* | Estimated higher boiling point due to aromaticity | Likely polar aprotic solvents | Methoxy, phenoxy, hydroxyl |
| Misonidazole | Stable under hypoxia; reactive upon reduction | Water-soluble nitroimidazole | Nitroimidazole, methoxy |
| Metoprolol | 327°C (decomposes) | Ethanol, chloroform | Isopropylamino, methoxyethylphenoxy |
| 1-Methoxy-2-methyl-2-propanol | 135–137°C (lit.) | Miscible in water | Methoxy, methyl branching |
*Inferred from structural analogs (e.g., misonidazole and metoprolol) .
Regulatory and Analytical Considerations
- Pharmaceutical Impurities: Impurities like 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol are monitored in metoprolol production, emphasizing the need for precise analytical methods to distinguish substituent variations .
- Reference Standards: Compounds such as (±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol (CAS 109632-08-8) are cataloged as USP standards, underscoring regulatory scrutiny of propanol derivatives .
Preparation Methods
Epichlorohydrin-Based Synthesis
Epichlorohydrin (1-chloro-2,3-epoxypropane) serves as a versatile precursor for introducing ether functionalities. A two-step process involves:
-
Glycidylation of phenol : Phenol reacts with epichlorohydrin under basic conditions to form glycidyl phenyl ether (1-phenoxy-2,3-epoxypropane). This intermediate retains an epoxide group for subsequent nucleophilic attack.
-
Regioselective epoxide ring-opening : The epoxide is opened with methanol under acid catalysis, favoring attack at the more substituted carbon (C2). This yields 1-phenoxy-3-methoxy-2-propanol.
Optimization :
-
Catalyst : Sulfuric acid (0.5–1.0 mol%) at 40–60°C achieves >85% conversion.
-
Solvent : Toluene or dichloromethane minimizes side reactions.
Limitations :
Williamson Ether Synthesis via Stepwise Alkylation
Alkylation of 1,3-Propanediol
1,3-Propanediol undergoes sequential alkylation to introduce methoxy and phenoxy groups:
-
Methylation : Reacting 1,3-propanediol with methyl chloride in acetone using K₂CO₃ as a base selectively yields 3-methoxy-1-propanol (85–90% purity).
-
Phenoxylation : The remaining hydroxyl group at C1 is converted to a tosylate (TsCl, pyridine), then displaced by sodium phenoxide in DMF to form 1-methoxy-3-phenoxy-2-propanol.
Data Table 1: Alkylation Conditions and Yields
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Methylation | CH₃Cl, K₂CO₃ | Acetone | 60 | 78 |
| Tosylation | TsCl, Pyridine | CH₂Cl₂ | 0–25 | 92 |
| Phenoxylation | NaOPh, DMF | DMF | 80 | 65 |
Challenges :
-
Tosylation requires anhydrous conditions to prevent hydrolysis.
-
Phenoxide displacement is sensitive to steric hindrance, necessitating polar aprotic solvents.
Asymmetric Catalysis with Chiral Salen Complexes
Cobalt-Salen Catalyzed Epoxide Ring-Opening
Racemic cobalt-salen catalysts (e.g., Co(III)-salen) enable enantioselective synthesis of glycol ethers:
-
Propylene oxide functionalization : Propylene oxide reacts with methanol and phenol in a one-pot reaction using Co-salen (5 mol%) to yield this compound.
-
Regiochemical control : The planar geometry of the Co-salen complex directs nucleophiles to specific carbons, achieving 90:10 regioselectivity for methoxy at C1.
Data Table 2: Catalytic Performance Metrics
| Catalyst Loading (mol%) | Temp (°C) | MeOH:PO Ratio | Selectivity (%) |
|---|---|---|---|
| 5 | 50 | 1.2:1 | 90 |
| 10 | 60 | 1.5:1 | 92 |
Advantages :
Reductive Etherification of Ketone Precursors
Ketone Reduction and Etherification
Adapted from metoprolol synthesis, this route involves:
-
Reduction of 4-methoxypropiophenone : Catalytic hydrogenation (Pd/C, H₂) yields 4-methoxy-1-phenyl-2-propanol.
-
Etherification : Reaction with methyl iodide and phenol derivatives under Mitsunobu conditions (DEAD, PPh₃) installs the methoxy and phenoxy groups.
Data Table 3: Reductive Etherification Parameters
| Step | Catalyst | Pressure (bar) | Yield (%) |
|---|---|---|---|
| Hydrogenation | 10% Pd/C | 3 | 88 |
| Mitsunobu | DEAD, PPh₃ | – | 72 |
Drawbacks :
Continuous-Flow Reactor Systems
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 1-Methoxy-3-phenoxy-2-propanol, and how should spectral data (e.g., NMR, MS) be interpreted?
- Methodology : Use proton NMR (¹H-NMR) to identify methoxy (δ ~3.3–3.5 ppm) and phenoxy (δ ~6.5–7.5 ppm) groups. Compare with reference spectra of structurally similar compounds like 1-Methoxy-2-propanol, which shows distinct splitting patterns for the methoxy and hydroxyl groups . Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight (e.g., C₁₀H₁₄O₃; theoretical MW 182.09) via parent ion detection .
Q. How can researchers safely handle this compound given its potential hazards?
- Safety Protocol : Based on analogous glycol ethers (e.g., 1-Methoxy-2-propanol), use fume hoods to avoid inhalation, wear nitrile gloves, and employ skin/eye protection. Toxicity data from structurally related compounds indicate potential respiratory irritation (H335) and eye irritation (H319). Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage .
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
- Solubility Guidance : Similar to 1-Methoxy-2-propanol, it is miscible with water, ethanol, and acetone. For hydrophobic reactions, blend with DMSO or THF. Note that solubility may vary with temperature; conduct pre-experiment tests at 25°C and 40°C to confirm phase stability .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural elucidation?
- Troubleshooting Strategy :
- NMR : Check for solvent impurities (e.g., residual DMSO-d₆) or conformational isomerism. Use 2D NMR (COSY, HSQC) to map coupling between methoxy protons and adjacent carbons .
- MS : Verify ionization efficiency; switch to chemical ionization (CI) if fragmentation is excessive. Compare with databases (e.g., NIST) for fragmentation patterns of methoxy-containing analogs .
Q. What are the challenges in synthesizing enantiomerically pure this compound, and how can chiral resolution be achieved?
- Synthetic Optimization :
- Use chiral catalysts (e.g., BINAP-Ru complexes) during etherification to enhance enantioselectivity.
- Purify via preparative chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10). Monitor optical rotation ([α]D²⁵) to confirm enantiopurity (>98% ee) .
Q. How does the stability of this compound vary under different storage conditions (e.g., light, temperature, pH)?
- Stability Analysis :
- Thermal Stability : Degradation occurs above 60°C; store at 2–8°C in amber vials.
- pH Sensitivity : Susceptible to hydrolysis in acidic conditions (pH <4). For long-term stability, maintain neutral pH with buffers (e.g., phosphate, pH 7.0) .
Q. What computational methods are effective for predicting the reactivity of this compound in novel reaction pathways?
- In Silico Approaches :
- Perform DFT calculations (B3LYP/6-31G*) to model nucleophilic substitution at the methoxy group.
- Simulate reaction trajectories using Gaussian or ORCA software to identify transition states and activation energies .
Contradictions and Limitations
- Toxicity Data : classifies related compounds as acute oral toxicants (H302), while notes incomplete hazard data. Researchers must assume worst-case scenarios until compound-specific studies are available .
- Physical Properties : Boiling points in (118–119°C for 1-Methoxy-2-propanol) may not extrapolate directly due to structural differences. Validate experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
